4-(2,2,2-trifluoroethylidene)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethylidene)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoroethylidene group attached to a piperidine ring, with the hydrochloride salt form enhancing its stability and solubility. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride typically involves the reaction of piperidine with a trifluoroethylidene precursor. One common method includes the use of trifluoroacetaldehyde and piperidine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid added to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroethylidene group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride serves as a versatile building block for the construction of more complex molecules. Its unique trifluoroethylidene group imparts distinct electronic and steric properties, making it valuable in the design of novel compounds.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific receptors or enzymes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethylidene group can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride
- 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
- 4-(2,2,2-Trifluoromethyl)piperidine hydrochloride
Comparison: Compared to these similar compounds, 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride is unique due to the presence of the ethylidene group, which provides distinct electronic properties. This difference can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Properties
CAS No. |
2694734-01-3 |
---|---|
Molecular Formula |
C7H11ClF3N |
Molecular Weight |
201.62 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethylidene)piperidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h5,11H,1-4H2;1H |
InChI Key |
VEBQIWJGCRZHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.